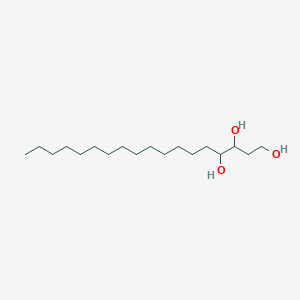
1,3,5-三(4-乙炔基苯基)苯
描述
1,3,5-Tris(4-ethynylphenyl)benzene is a chemical compound with the molecular formula C36H18 . It is often used as a ligand in porous materials .
Synthesis Analysis
The synthesis of 1,3,5-Tris(4-ethynylphenyl)benzene involves several steps. The compound is prepared by the cleavage reaction of 1,3,5-triethynylbenzene and 4-trimethylsiylethynyl iodobenzene . The structures of the target compound and intermediates are confirmed by 1H NMR, 13C NMR techniques, and element analysis .Molecular Structure Analysis
The molecular structure of 1,3,5-Tris(4-ethynylphenyl)benzene is characterized by a benzene core with three 4-ethynylphenyl groups attached at the 1,3,5 positions . The average mass of the molecule is 450.528 Da .Chemical Reactions Analysis
The chemical reactions involving 1,3,5-Tris(4-ethynylphenyl)benzene are complex. For instance, it can be used in the formation of covalent aromatic frameworks (COF) . The compound also participates in Sonogashira reactions .科学研究应用
多孔共轭聚合物 (PCP) 的合成
该化合物用于创建 PCP,PCP 是开发半导体共价有机框架 (COF) 的必要条件。 由于其孔隙率和稳定性,这些材料在气体储存、分离和催化方面具有潜在应用 .
用于产氢的光催化活性
1,3,5-三(4-乙炔基苯基)苯已被用于制备共轭微孔聚合物纳米片,这些纳米片表现出高效的光催化活性。 这对于可见光下的产氢特别有用,可见光是一种清洁能源 .
吸附膜的开发
该化合物可以合成成多孔芳香族框架,用于创建吸附膜。 这些膜对于处理有机污染物很重要,展示了其环境清理潜力 .
高效 OLED 的制造
它在有机发光二极管 (OLED) 的制造中具有应用,特别是以吡啶为基础的 OLED,这些 OLED 以其高效率而闻名。 这对开发更好的显示和照明技术至关重要 .
生物传感应用
该化合物已被合成成聚(1,3,5-三(4-乙炔基苯基)苯) 共轭聚合物,用于生物传感应用。 它显示出对敏感监测活细胞释放的过氧化氢等生物标志物的潜力 .
增强 CO2 吸收
通过将该化合物掺入聚合物主链,研究人员能够增强 CO2 吸收能力。 这对通过捕获和储存温室气体来解决气候变化问题至关重要 .
未来方向
作用机制
Target of Action
The primary target of 1,3,5-Tris(4-ethynylphenyl)benzene, also known as 4,4’‘-Diethynyl-5’-(4-ethynylphenyl)-1,1’:3’,1’'-terphenyl, is hydrogen peroxide (H2O2) . This compound is used in the synthesis of conjugated polymers, which are becoming increasingly appealing for biological applications .
Mode of Action
1,3,5-Tris(4-ethynylphenyl)benzene interacts with its target through an oxidative coupling reaction . The compound is synthesized into a polymer known as poly(1,3,5-tris(4-ethynylphenyl)-benzene) (PTEPB), a 1,3-diyne-linked conjugated polymer . The electrochemical properties of PTEPB are then measured using hydrogen peroxide as a biomarker .
Biochemical Pathways
The compound affects the electrochemical pathways involved in the detection of hydrogen peroxide . The specific active sites in these pathways are the 1,3-diyne linkages in PTEPB .
Result of Action
The interaction of 1,3,5-Tris(4-ethynylphenyl)benzene with hydrogen peroxide results in satisfactory electrochemical responses . This indicates the potential of the compound in the sensitive monitoring of H2O2 released from living cells .
Action Environment
The action, efficacy, and stability of 1,3,5-Tris(4-ethynylphenyl)benzene can be influenced by various environmental factors. For instance, the compound’s ability to detect hydrogen peroxide can be affected by the presence of other physiological species . .
生化分析
Biochemical Properties
1,3,5-Tris(4-ethynylphenyl)benzene plays a crucial role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, facilitating the formation of complex structures. For instance, it is involved in the synthesis of porous conjugated polymers, which are essential for various biochemical applications . The interactions between 1,3,5-Tris(4-ethynylphenyl)benzene and these biomolecules are primarily based on π-π interactions and hydrogen bonding, which contribute to the stability and functionality of the resulting structures .
Cellular Effects
The effects of 1,3,5-Tris(4-ethynylphenyl)benzene on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, 1,3,5-Tris(4-ethynylphenyl)benzene can impact cell signaling pathways by interacting with specific proteins and enzymes, leading to changes in cellular responses .
Molecular Mechanism
The molecular mechanism of action of 1,3,5-Tris(4-ethynylphenyl)benzene involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to specific enzymes, inhibiting their activity and thereby affecting the biochemical pathways they regulate . Additionally, 1,3,5-Tris(4-ethynylphenyl)benzene can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3,5-Tris(4-ethynylphenyl)benzene change over time. This compound exhibits stability under various conditions, but it can degrade over extended periods, leading to changes in its biochemical activity . Long-term studies have shown that 1,3,5-Tris(4-ethynylphenyl)benzene can have lasting effects on cellular function, including alterations in gene expression and metabolic pathways . These temporal effects are crucial for understanding the long-term implications of using this compound in biochemical research.
Dosage Effects in Animal Models
The effects of 1,3,5-Tris(4-ethynylphenyl)benzene vary with different dosages in animal models. At lower doses, this compound can enhance certain biochemical pathways, leading to beneficial effects on cellular function . At higher doses, 1,3,5-Tris(4-ethynylphenyl)benzene can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes . Understanding the dosage effects is essential for optimizing the use of this compound in research and therapeutic applications.
Metabolic Pathways
1,3,5-Tris(4-ethynylphenyl)benzene is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . For example, it has been shown to interact with enzymes involved in the synthesis of conjugated polymers, affecting the overall metabolic processes within cells .
Transport and Distribution
The transport and distribution of 1,3,5-Tris(4-ethynylphenyl)benzene within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its biochemical effects . The localization and accumulation of 1,3,5-Tris(4-ethynylphenyl)benzene within cells are influenced by its interactions with transporters and binding proteins, which facilitate its movement and function .
Subcellular Localization
1,3,5-Tris(4-ethynylphenyl)benzene exhibits specific subcellular localization, which is crucial for its activity and function. This compound can be directed to particular compartments or organelles within cells through targeting signals or post-translational modifications . The subcellular localization of 1,3,5-Tris(4-ethynylphenyl)benzene affects its biochemical activity, as it interacts with specific biomolecules within these compartments to exert its effects .
属性
IUPAC Name |
1,3,5-tris(4-ethynylphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18/c1-4-22-7-13-25(14-8-22)28-19-29(26-15-9-23(5-2)10-16-26)21-30(20-28)27-17-11-24(6-3)12-18-27/h1-3,7-21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIJQOFZIULKCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=C(C=C3)C#C)C4=CC=C(C=C4)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00531521 | |
| Record name | 1,3,5-tris(4-ethynylphenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00531521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71866-86-9 | |
| Record name | 1,3,5-tris(4-ethynylphenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00531521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does TEPB lend itself to the creation of structured materials?
A1: TEPB's structure, with its three symmetrical ethynyl groups, allows it to participate in diverse self-assembly processes. For example, on a silver (Ag(111)) surface, TEPB molecules can form highly ordered, porous honeycomb networks. [, ] This self-assembly is driven by a combination of weak interactions like C–H···π bonding and the molecule's interaction with the substrate. [] Researchers have demonstrated that the resulting two-dimensional networks exhibit organizational chirality and can be further modified through reactions like cyclotrimerization. [, ]
Q2: What makes TEPB interesting for photocatalytic applications?
A2: TEPB can be used as a building block for conjugated microporous polymer nanosheets (CMPNs). These CMPNs exhibit remarkable photocatalytic activity in overall water splitting, efficiently producing stoichiometric amounts of hydrogen (H2) and oxygen (O2) under visible light irradiation. [, ] This capability stems from the polymer's suitable band structure, enabling efficient charge separation and water redox reactions. [] The high surface area provided by the microporous structure further enhances the photocatalytic performance. []
Q3: Can the structure of TEPB-based polymers be modified to influence their properties?
A3: Absolutely! The properties of TEPB-based polymers can be fine-tuned by incorporating other building blocks during synthesis. For instance, oxygen doping during the preparation of carbon nitride aerogel significantly enhances charge separation efficiency and alters the band structure, resulting in a more negative conduction band position and a narrower band gap. [] These modifications significantly improve the material's performance in photocatalytic hydrogen evolution. []
Q4: How do researchers study the mechanisms of TEPB-based photocatalysts?
A4: In situ techniques like diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) and X-ray photoelectron spectroscopy (XPS) have been instrumental in uncovering the water dissociation pathways on two-dimensional conjugated polymers derived from TEPB. [] These methods allow researchers to identify crucial reaction intermediates and correlate them with computational models. Notably, the studies revealed that water dissociation pathways could differ based on the specific polymer structure, highlighting the importance of structural control in catalyst design. []
Q5: Beyond photocatalysis, are there other applications for TEPB derivatives?
A5: Yes, indeed. TEPB can be utilized to synthesize Poly(1,3,5-tris(4-ethynylphenyl)-benzene) (PTEPB), a conjugated polymer with promising applications in electrochemical sensing. [] Specifically, PTEPB exhibits excellent sensitivity for detecting hydrogen peroxide (H2O2), a crucial biomarker in various biological processes. [] The 1,3-diyne-linkages in PTEPB act as specific active sites for H2O2 detection, as confirmed by control experiments and quantum chemistry calculations. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





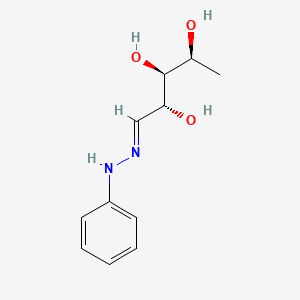


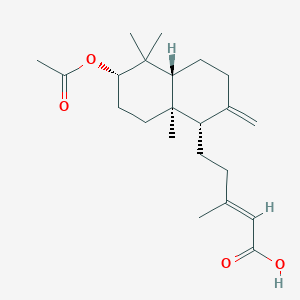

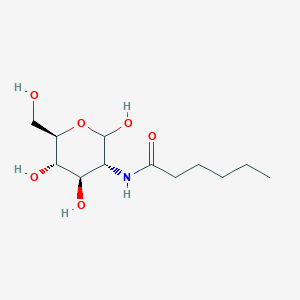
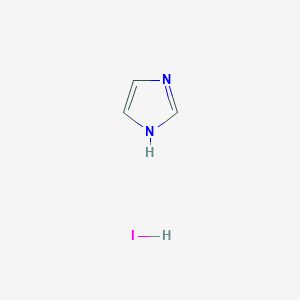
![1-Azabicyclo[2.2.2]octane-2-carboxylic acid hydrochloride](/img/structure/B1631607.png)


